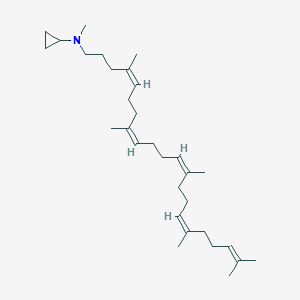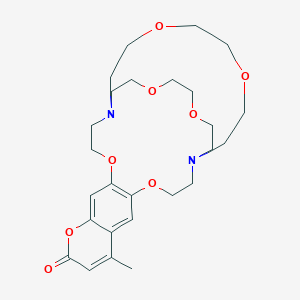
6,7-(4-Methyl)coumaro-(2.2.2)cryptand
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-(4-Methyl)coumaro-(2.2.2)cryptand is a type of macrocyclic compound that has been widely used in scientific research. It is a complex molecule that is composed of three coumarin units and a cryptand moiety. This compound has gained significant attention due to its unique properties and potential applications in various research fields.
作用機序
The mechanism of action of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand is based on its ability to selectively bind metal ions and other small molecules. The cryptand moiety in this compound acts as a cavity that can accommodate metal ions, while the coumarin units act as a fluorescent reporter. When the compound binds to a metal ion, the fluorescence of the coumarin units is quenched, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown that this compound can selectively bind to metal ions and other small molecules, which can potentially lead to changes in cellular processes.
実験室実験の利点と制限
The advantages of using 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in lab experiments include its high selectivity and sensitivity for metal ions and other small molecules. It is also relatively easy to synthesize and can be used in a variety of experimental setups. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in scientific research. One potential application is in the development of new fluorescent sensors for the detection of metal ions in biological systems. Another potential direction is in the use of this compound as a molecular probe for imaging applications in living cells. Additionally, the development of new synthetic methods for the preparation of this compound could lead to its broader use in various research fields.
合成法
The synthesis of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand involves several steps, including the preparation of the starting materials, the coupling of the coumarin units, and the attachment of the cryptand moiety. The most commonly used method for the synthesis of this compound is the condensation reaction between the coumarin units and the cryptand moiety using a suitable coupling agent.
科学的研究の応用
6,7-(4-Methyl)coumaro-(2.2.2)cryptand has been extensively used in scientific research due to its ability to selectively bind metal ions and other small molecules. This compound has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a molecular probe for imaging applications in biological systems.
特性
CAS番号 |
124804-69-9 |
|---|---|
分子式 |
C26H38N2O8 |
分子量 |
506.6 g/mol |
IUPAC名 |
11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |
InChI |
InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |
InChIキー |
RWZMXSKVDUGUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
正規SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
その他のCAS番号 |
124804-69-9 |
同義語 |
6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)

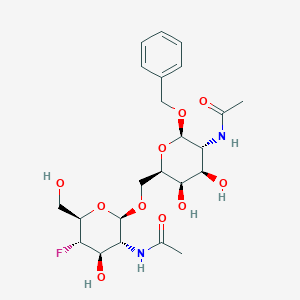
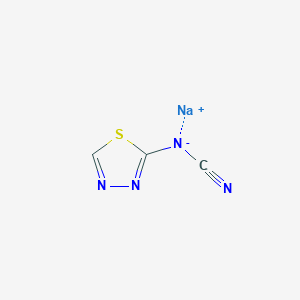
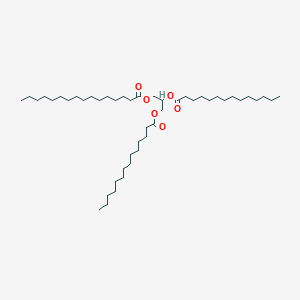

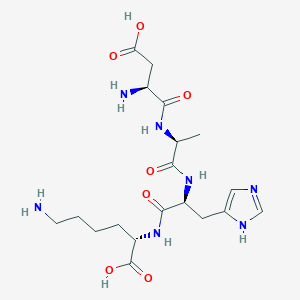


![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

